Lipophilicity Advantage: +1.52 LogP Units Over the Non-Halogenated 2-Phenyl Analog
The target compound exhibits a calculated XlogP of 4.7, substantially higher than the non-brominated comparator ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate (CAS 119448-82-7), which has a LogP of 3.178 [1]. Both share an identical tPSA of 43.6 Ų, meaning the lipophilicity difference is driven exclusively by the 6-bromo substituent without altering hydrogen-bonding capacity [1].
| Evidence Dimension | Lipophilicity (XlogP / LogP) |
|---|---|
| Target Compound Data | XlogP = 4.7; tPSA = 43.6 Ų |
| Comparator Or Baseline | Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate (CAS 119448-82-7): LogP = 3.178; tPSA = 43.6 Ų |
| Quantified Difference | ΔLogP ≈ +1.52 (target is ~33-fold more lipophilic) |
| Conditions | Calculated physicochemical properties from standard cheminformatics prediction tools (XlogP method for target; ACD/Labs or equivalent for comparator) |
Why This Matters
Higher lipophilicity at constant PSA predicts enhanced passive membrane permeability and blood-brain barrier penetration, directly impacting the selection of this building block for CNS-targeted or intracellular kinase inhibitor programs.
- [1] BaseChem. Ethyl 6-bromo-2-phenylimidazo[1,2-a]pyridine-3-carboxylate (CAS 885276-79-9). XlogP: 4.7; tPSA: 43.6 Ų. View Source
